molecular formula C18H19BrN4O2 B12733667 Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- CAS No. 134337-08-9

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-

Cat. No.: B12733667
CAS No.: 134337-08-9
M. Wt: 403.3 g/mol
InChI Key: SYYLHCYCFMXSON-UHFFFAOYSA-N
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Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS: 134337-08-9; molecular formula: C₁₈H₁₉BrN₄O₂; molecular weight: 403.27) is a brominated oxazolopyridine derivative featuring a 2-(4-phenylpiperazinyl)ethyl chain at position 3 (). This compound belongs to a class of non-opioid analgesics with demonstrated activity in preclinical models, particularly in the p-phenylquinone writhing test in mice (). Its structure combines a bromo substituent (position 6) and a piperazine-containing side chain, both critical for modulating receptor interactions and pharmacokinetic properties.

Properties

CAS No.

134337-08-9

Molecular Formula

C18H19BrN4O2

Molecular Weight

403.3 g/mol

IUPAC Name

6-bromo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2

InChI Key

SYYLHCYCFMXSON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C3=C(C=C(C=N3)Br)OC2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one Core

The bicyclic oxazolo-pyridinone core is typically synthesized by cyclization of 2-amino-5-bromopyridin-3-ol or related aminopyridine precursors. A common approach involves:

  • Starting Material: 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one or 2-amino-5-bromo-pyridin-3-ol.
  • Reaction Conditions: Reflux in aqueous sodium hydroxide (2N NaOH) for extended periods (overnight to 6 hours) to promote ring closure and hydrolysis.
  • Workup: Neutralization with hydrochloric acid to pH ~7, causing precipitation of the product.
  • Yield: High yields reported, typically 73% to 98% depending on scale and exact conditions.
Step Reagents & Conditions Yield (%) Notes
1 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one + 2N NaOH, reflux overnight 98 Clear solution formed; neutralization releases CO2; product filtered and dried
2 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one + NaOH in MeOH/H2O, reflux overnight 80-93 Methanol removed under vacuum; acidification precipitates product; dried at 45-50 °C
3 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one + 10% NaOEt (aq), 100 °C, 6 h 80 Acidification to pH 10 precipitates 2-amino-5-bromo-3-hydroxypyridine; isolated as tan solid

These methods emphasize the importance of alkaline hydrolysis and controlled acidification to isolate the bicyclic core with the bromine substituent intact.

Introduction of the 3-(2-(4-phenyl-1-piperazinyl)ethyl) Side Chain

The attachment of the piperazine-containing side chain is typically achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as the Heck reaction:

  • Palladium-Catalyzed Coupling: The 6-bromo substituent on the oxazolo-pyridine core serves as a reactive site for palladium-catalyzed C–N or C–C bond formation.
  • Reagents: 4-phenylpiperazine or its derivatives, ethylene linkers, and appropriate palladium catalysts.
  • Solvents: Dimethylformamide (DMF), methanol, or dichloromethane under inert atmosphere.
  • Temperature: Typically 0–40 °C for coupling steps, with reaction times around 3 hours.
  • Purification: Silica gel chromatography using petroleum ether/ethyl acetate gradients.

Example experimental conditions:

Step Reagents & Conditions Yield (%) Notes
1 Compound WXO70-4 + triphosgene + pyridine in DCM, 0–40 °C, 3 h, N2 atmosphere Not specified Intermediate formation for further functionalization; purified by silica gel chromatography

This step is critical for installing the pharmacologically relevant piperazine moiety, which imparts biological activity to the molecule.

Reaction Mechanisms and Optimization

  • Cyclization Mechanism: The formation of the oxazolo-pyridinone ring involves nucleophilic attack of the amino group on a carbonyl or activated intermediate, followed by ring closure and dehydration.
  • Bromination: The bromine substituent is introduced early or retained from starting materials such as 2-amino-5-bromo-pyridin-3-ol.
  • Palladium Catalysis: The Heck or Buchwald-Hartwig amination reactions facilitate the formation of C–N bonds between the brominated heterocycle and the piperazine derivative.
  • Solvent Effects: Polar aprotic solvents like DMF enhance catalyst activity and solubility of reactants, improving yields.
  • Temperature Control: Mild temperatures prevent decomposition of sensitive intermediates and favor selectivity.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Yield Range Key Notes
Cyclization to form oxazolo-pyridinone core 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one + NaOH (2N), reflux overnight 73–98% High yield; CO2 evolution on neutralization
Side chain attachment (piperazine) Pd-catalyzed coupling with 4-phenylpiperazine, DMF or DCM, 0–40 °C, inert atmosphere Not specified Requires inert atmosphere; chromatography purification
Workup and purification Acidification, filtration, drying under vacuum Critical for product isolation and purity

Research Findings and Practical Considerations

  • The preparation methods are well-established with reproducible high yields for the core bicyclic structure.
  • The use of palladium catalysis for side chain installation is consistent with modern synthetic organic chemistry practices for complex heterocycles.
  • Reaction times and temperatures are optimized to balance conversion and product stability.
  • Purification by silica gel chromatography is standard to achieve high purity, essential for pharmaceutical applications.
  • The compound’s synthesis is scalable, with industrial methods reported using similar cyclization and coupling strategies.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions or nucleophilic substitution with reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxazole derivatives with additional functional groups.

    Reduction: Could produce reduced forms of the compound with altered functional groups.

    Substitution: Might result in new heterocyclic compounds with different substituents.

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of oxazolo[4,5-b]pyridine exhibit diverse pharmacological activities, including:

  • Analgesic Properties : Studies have shown that certain oxazolo[4,5-b]pyridine derivatives possess high analgesic efficacy without the anti-inflammatory effects commonly associated with traditional analgesics. This characteristic allows for safer use with fewer side effects related to inflammation and gastric irritation .

Neuropharmacology

The piperazine moiety present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their activity on central nervous system receptors, particularly:

  • Serotonin Receptors : Some derivatives have shown affinity for serotonin receptors, which could lead to applications in treating mood disorders and anxiety .

Antimicrobial Activity

Research on related pyridine derivatives indicates potential antimicrobial properties. The oxazolo[4,5-b]pyridine framework may enhance the efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Case Study 1: Analgesic Efficacy

A study published on the analgesic properties of oxazolo[4,5-b]pyridine derivatives demonstrated that these compounds could effectively alleviate pain without the typical side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The study involved administering various doses to animal models and assessing pain response through established behavioral assays. Results indicated a significant reduction in pain levels compared to controls .

Case Study 2: Neuropharmacological Screening

In another study focusing on neuropharmacological applications, researchers synthesized several derivatives of oxazolo[4,5-b]pyridine and evaluated their binding affinity to serotonin receptors. The findings revealed that some compounds exhibited selective binding profiles that could be beneficial for developing treatments for depression and anxiety disorders. This study highlights the importance of structural modifications in enhancing receptor affinity and selectivity .

Mechanism of Action

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.

    Enzyme inhibition: Modulating the activity of enzymes involved in metabolic pathways.

    Signal transduction: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxazolopyridine Core

Bromo vs. Other Halogen/Functional Groups
  • 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one (CAS 21594-52-5; C₆H₃BrN₂O₂; MW 215.01): Lacks the piperazinyl ethyl chain.
  • 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (CAS 35570-68-4; C₆H₃ClN₂O₂; MW 170.55):
    • Smaller halogen substituent (Cl) reduces steric hindrance but may decrease metabolic stability relative to bromo derivatives ().
Piperazine/Piperidine Side Chains
  • 3-{2-[4-(4-Phenoxyphenyl)piperazin-1-yl]ethyl}oxazolo[4,5-b]pyridin-2(3H)-one (CAS 134337-04-5; C₂₄H₂₄N₄O₃; MW 416.47): Incorporates a phenoxyphenyl group on the piperazine ring. This modification increases molecular weight and aromaticity, possibly enhancing receptor binding affinity ().
  • 2-(2-Piperidin-4-yl-alkyl)oxazolo[4,5-b]pyridines :
    • Piperidine analogs lack the tertiary nitrogen in the piperazine ring. Reduced hydrogen-bonding capacity may lower analgesic potency compared to piperazinyl derivatives ().

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Chloro Analog (CAS 35570-68-4) Phenoxyphenyl Analog (CAS 134337-04-5)
Molecular Weight 403.27 170.55 416.47
LogP (Predicted) ~3.2 ~1.8 ~4.0
Hydrogen Bond Acceptors 6 4 7
Solubility Low (lipophilic) Moderate Low
  • The bromo and piperazinyl groups in the target compound increase LogP, favoring CNS penetration but reducing aqueous solubility. The phenoxyphenyl analog’s higher LogP may further limit bioavailability ().

Biological Activity

Oxazolo(4,5-b)pyridin-2(3H)-one, specifically the derivative 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and data.

Molecular Formula : C13H10BrN3O
Molecular Weight : 292.14 g/mol
CAS Number : 175424-28-9
Appearance : Off-white to yellow solid
Melting Point : 229°C to 236°C

Synthesis

The synthesis of this compound typically involves the reaction of bromo derivatives with piperazine derivatives under controlled conditions. The yield can be optimized through various methods such as refluxing in sodium hydroxide solution, as noted in several studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness compared to standard antibiotics like oxytetracycline.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus7.815.6
Bacillus cereus15.631.25
Pseudomonas aeruginosa15.631.25
Escherichia coli31.2562.5

These results suggest that the compound exhibits higher antibacterial activity than oxytetracycline, particularly against Gram-positive bacteria .

Antidepressant and Anxiolytic Effects

The structural features of the compound suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. Preliminary studies indicate that derivatives of this compound may act as antagonists at serotonin receptors, which could contribute to antidepressant and anxiolytic effects .

Case Studies

  • Study on Antibacterial Properties : A recent investigation evaluated various substituted oxazolo derivatives for their antibacterial activity. The study found that compounds similar to Oxazolo(4,5-b)pyridin-2(3H)-one demonstrated significant activity against resistant strains of bacteria, emphasizing the need for further exploration in drug development .
  • Neuropharmacological Assessment : Another study examined the effect of piperazine derivatives on anxiety-like behavior in animal models. The results indicated that compounds similar to Oxazolo(4,5-b)pyridin-2(3H)-one could reduce anxiety behaviors significantly when administered in appropriate doses .

Q & A

What synthetic methodologies are commonly employed to prepare oxazolo[4,5-b]pyridin-2(3H)-one derivatives, and how can reaction conditions be optimized?

Basic
The synthesis of oxazolo[4,5-b]pyridin-2(3H)-one derivatives typically involves cyclization of 2-amino-3-hydroxypyridine precursors. For example, catalytic oxidative carbonylation using palladium iodide (PdI₂) under CO pressure efficiently converts 2-aminopyridin-3-ol derivatives into the oxazolo[4,5-b]pyridinone core, achieving yields up to 90% . Acid-catalyzed routes using HClO₄/SiO₂ nanoparticles in methanol at room temperature have also been reported, enabling one-pot benzoylation with aromatic acids . Optimization includes reducing catalyst loading (e.g., to 0.2 mol% PdI₂) and solvent selection (e.g., methanol or ionic liquids for recyclability) .

How can crystallographic data inform structural characterization of brominated oxazolo[4,5-b]pyridinones?

Basic
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the stereochemistry and packing behavior of brominated derivatives. For example, 6-bromo-substituted analogs crystallize in a monoclinic system (space group C2/c), with unit cell parameters a = 27.0174 Å, b = 6.0141 Å, c = 16.6121 Å, and β = 110.343° . Anisotropic displacement ellipsoid plots at 70% probability reveal conformational rigidity of the oxazolidinone ring and the spatial orientation of the bromine substituent, which influences intermolecular interactions .

What role does the piperazinyl ethyl substituent play in modulating biological activity?

Advanced
The 3-(2-(4-phenyl-1-piperazinyl)ethyl) side chain enhances receptor binding affinity, particularly for GluN2B NMDA receptors and σ-opioid receptors, due to its flexibility and ability to engage in hydrogen bonding and π-π stacking . Structure-activity relationship (SAR) studies show that extending the alkyl chain (e.g., two-carbon linkers) improves analgesic potency by optimizing hydrophobic interactions with receptor pockets . Computational docking (e.g., 3D-QSAR) further predicts that substituents on the phenylpiperazine moiety can fine-tune selectivity for neurotransmitter targets .

How can computational modeling guide the design of selective enzyme inhibitors based on this scaffold?

Advanced
Molecular docking and 3D-QSAR analyses are used to predict interactions with enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1). Scaffold hopping from benzoxazol-2(3H)-one to oxazolo[4,5-b]pyridinone derivatives improves selectivity by leveraging the pyridine ring's electron-deficient nature, which enhances π-stacking with catalytic residues . Free-energy perturbation (FEP) calculations further optimize substituent placement, such as bromine at position 6, to reduce off-target binding .

What challenges arise in halogenation and functionalization of the oxazolo[4,5-b]pyridinone core?

Advanced
Electrophilic halogenation (e.g., bromination) at position 6 is sterically hindered by the fused oxazole ring, often requiring harsh conditions (e.g., Br₂ in H₂SO₄) that risk side reactions like ring-opening . Thiophosphoric acid ester derivatives (e.g., 6-bromo-3-(chloromethyl) analogs) are prone to dehydrohalogenation, forming undesired vinyl byproducts unless stabilized by electron-withdrawing groups . Microwave-assisted synthesis and flow chemistry can mitigate these issues by improving reaction control .

How do solvent and catalyst systems influence the recyclability of synthetic protocols?

Advanced
Ionic liquids (e.g., [BMIM]PF₆) enhance PdI₂ catalyst recyclability in oxidative carbonylation, maintaining >85% yield over five cycles . Silica-supported acid catalysts (HClO₄/SiO₂) are recoverable via simple filtration and reactivation at 80°C, reducing waste in benzoylation reactions . Solvent polarity (e.g., methanol vs. DMF) also affects byproduct formation; polar aprotic solvents minimize hydrolysis of intermediates .

What analytical techniques are essential for purity assessment and structural validation?

Basic
High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₇H₁₇BrN₄O₂ for the target compound), while ¹H/¹³C NMR spectra resolve substituent effects on chemical shifts (e.g., downfield shifts for N-ethyl protons at δ 3.4–3.7 ppm) . IR spectroscopy identifies key functional groups, such as C=O stretching at 1720–1740 cm⁻¹ and N-H bending at 1540 cm⁻¹ . Purity is validated via HPLC with UV detection at 254 nm .

How can SAR studies inform the design of non-opioid analgesics using this scaffold?

Advanced
SAR analysis of 3-(aminoalkyl) derivatives reveals that phenylpiperazine moieties with two-carbon linkers (e.g., -CH₂CH₂-) exhibit potent analgesia (ED₅₀ < 10 mg/kg in writhing tests) without opioid receptor affinity, reducing addiction potential . Introduction of electron-withdrawing groups (e.g., bromine) at position 6 enhances metabolic stability by slowing CYP450-mediated oxidation .

What are the limitations of current catalytic methods for scaling up synthesis?

Advanced
Pd-catalyzed routes suffer from catalyst deactivation via bromide poisoning, necessitating ligand additives (e.g., PPh₃) to stabilize Pd(0) intermediates . Acid-catalyzed methods face challenges in regioselectivity when using polysubstituted aromatic acids, requiring iterative protection/deprotection steps . Continuous-flow systems and immobilized catalysts are being explored to improve scalability .

How does the oxazolo[4,5-b]pyridinone core compare to its benzoxazolone analogs in biological activity?

Advanced
The pyridine ring in oxazolo[4,5-b]pyridinones increases polarity and hydrogen-bonding capacity compared to benzoxazolones, improving solubility and target engagement in CNS applications . However, this modification reduces π-stacking efficiency in hydrophobic binding pockets, necessitating compensatory substituents (e.g., bromine for lipophilicity) .

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